molecular formula C21H29N3O2 B11000565 6-methoxy-N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-1H-indole-2-carboxamide

6-methoxy-N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-1H-indole-2-carboxamide

Cat. No.: B11000565
M. Wt: 355.5 g/mol
InChI Key: AZNKVQACDTUBTC-OXJNMPFZSA-N
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Description

N-{[(1S9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHYL}-6-METHOXY-N-METHYL-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a quinolizidine moiety, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(1S9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHYL}-6-METHOXY-N-METHYL-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the indole ring, the introduction of the quinolizidine moiety, and the final coupling to form the carboxamide group. Common synthetic routes may involve:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Quinolizidine Moiety: This step may involve the hydrogenation of a quinoline derivative to form the octahydroquinolizidine structure.

    Coupling to Form the Carboxamide Group: The final step involves coupling the indole and quinolizidine intermediates using reagents such as carbodiimides to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[(1S9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHYL}-6-METHOXY-N-METHYL-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[(1S9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHYL}-6-METHOXY-N-METHYL-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[(1S9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHYL}-6-METHOXY-N-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(1S9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHYL}-6-METHOXY-N-METHYL-1H-INDOLE-2-CARBOXAMIDE is unique due to its specific combination of an indole ring, a quinolizidine moiety, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-6-methoxy-N-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C21H29N3O2/c1-23(14-16-6-5-11-24-10-4-3-7-20(16)24)21(25)19-12-15-8-9-17(26-2)13-18(15)22-19/h8-9,12-13,16,20,22H,3-7,10-11,14H2,1-2H3/t16-,20+/m0/s1

InChI Key

AZNKVQACDTUBTC-OXJNMPFZSA-N

Isomeric SMILES

CN(C[C@@H]1CCCN2[C@@H]1CCCC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC

Canonical SMILES

CN(CC1CCCN2C1CCCC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC

Origin of Product

United States

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